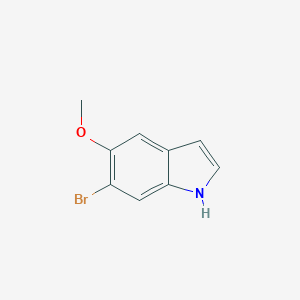

6-Brom-5-methoxy-1H-Indol

Übersicht

Beschreibung

6-Bromo-5-methoxy-1H-indole is a compound with the molecular weight of 226.07 . It is also known by its IUPAC name, 6-bromo-5-methoxy-1H-indole .

Molecular Structure Analysis

The InChI code for 6-Bromo-5-methoxy-1H-indole is 1S/C9H8BrNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 .Physical and Chemical Properties Analysis

6-Bromo-5-methoxy-1H-indole has a molecular weight of 226.07 .Wissenschaftliche Forschungsanwendungen

Synthese von Indolderivaten

Indole sind bedeutende heterocyclische Systeme in Naturprodukten und Arzneimitteln . Sie spielen eine entscheidende Rolle in der Zellbiologie . Die Anwendung von Indolderivaten als biologisch aktive Verbindungen zur Behandlung verschiedener Erkrankungen hat zunehmend Aufmerksamkeit erregt . 6-Brom-5-methoxy-1H-Indol kann als synthetisches Zwischenprodukt bei der Herstellung anderer Indolderivate verwendet werden.

Behandlung von Krebs

Indolderivate haben sich als wirksam bei der Behandlung von Krebs erwiesen . Sie sind wichtige Molekültypen und Naturstoffe, die eine Hauptrolle in der Zellbiologie spielen . This compound kann bei der Entwicklung potenzieller Medikamente zur Behandlung von Krebs eingesetzt werden.

Behandlung von Entzündungen

Indolderivate haben sich auch als wirksam bei der Behandlung von Entzündungen erwiesen . This compound kann bei der Entwicklung potenzieller Medikamente zur Behandlung von Entzündungen eingesetzt werden.

Behandlung von Infektionskrankheiten

Indolderivate haben sich als wirksam bei der Behandlung von Infektionskrankheiten erwiesen . This compound kann bei der Entwicklung potenzieller Medikamente zur Behandlung von Infektionskrankheiten eingesetzt werden.

Antioxidative Eigenschaften

Indol-Analoga wurden synthetisiert, um zu verstehen, wie verschiedene Funktionalitäten die antioxidativen Eigenschaften beeinflussen . This compound kann bei der Synthese dieser Analoga verwendet werden .

Biologische Aktivitäten

<a data-citationid="c9a3c84d-5f99-41fd-9744-2d2025d8c0e6-46-group" h="ID=SERP,5017.

Wirkmechanismus

Target of Action

6-Bromo-5-methoxy-1H-indole is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . They have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they have been found to inhibit the replication of various viruses, suggesting that they may interfere with viral replication pathways .

Result of Action

Indole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 6-Bromo-5-methoxy-1H-indole can be influenced by various environmental factors. For instance, it is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C. These conditions can help maintain the compound’s stability and efficacy.

Eigenschaften

IUPAC Name |

6-bromo-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRDXFOLYOIABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561499 | |

| Record name | 6-Bromo-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106103-36-0 | |

| Record name | 6-Bromo-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

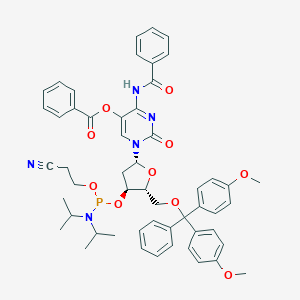

Feasible Synthetic Routes

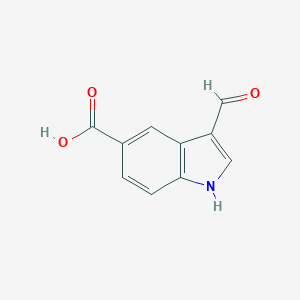

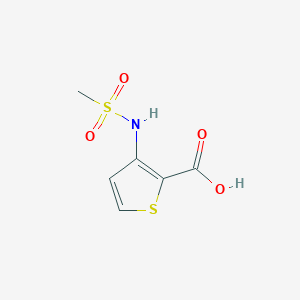

Q1: What makes the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid significant in the context of natural product synthesis?

A1: The development of a concise and regioselective synthesis for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid is significant because it serves as a crucial building block for the total synthesis of (-)-Herdmanine D [, ]. This natural product exhibits anti-inflammatory properties, making it a promising target for drug development. The reported synthetic strategy utilizes a trifluoroacetylated indole driven hydrolysis, which ensures the bromine substituent is introduced at a specific position on the indole ring, a key aspect for its biological activity []. Furthermore, this methodology allows for the production of the desired compound with high regioselectivity and efficiency, important factors for scalable synthesis [].

Q2: How does the reported synthetic strategy enable the development of (-)-Herdmanine D analogs?

A2: The described synthetic route employs a Steglich esterification to couple the synthesized 6-bromo-5-methoxy-1H-indole-3-carboxylic acid with protected L-tyrosine []. This approach is particularly advantageous for creating (-)-Herdmanine D analogs because it allows for variations in both the indole and tyrosine components. By modifying these building blocks, researchers can generate a diverse library of compounds with potentially enhanced or tailored biological activities compared to the parent natural product. This flexibility in analog development is crucial for exploring structure-activity relationships and optimizing drug candidates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2,2-Trichloroacetyl)amino]acetic acid](/img/structure/B170675.png)

![8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B170715.png)